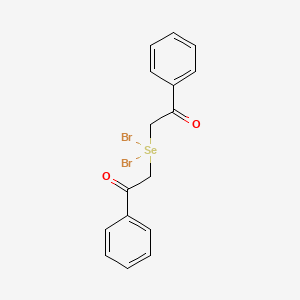![molecular formula C7H12Cl2N2OSi B14357725 3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one CAS No. 91360-75-7](/img/structure/B14357725.png)
3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one is a chemical compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of two chlorine atoms, a methyl group, and a trimethylsilyl-imino group attached to the azetidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one typically involves the reaction of dichloroketene with corresponding imine derivatives. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the azetidinone ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The azetidinone ring can be hydrolyzed to form corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidinones, while hydrolysis can produce carboxylic acids and amines.
Aplicaciones Científicas De Investigación
3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one involves its interaction with specific molecular targets. The presence of chlorine atoms and the trimethylsilyl-imino group can influence its reactivity and binding affinity to enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the derivatives being studied.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dichloro-1-methyl-4-(naphthalene-2-yl)azetidin-2-one: Another azetidinone derivative with a naphthalene group.
3,3-Dichloro-1-methyl-4-(phenyl)azetidin-2-one: A similar compound with a phenyl group instead of the trimethylsilyl-imino group.
Uniqueness
3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one is unique due to the presence of the trimethylsilyl-imino group, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Número CAS |
91360-75-7 |
|---|---|
Fórmula molecular |
C7H12Cl2N2OSi |
Peso molecular |
239.17 g/mol |
Nombre IUPAC |
3,3-dichloro-1-methyl-4-trimethylsilyliminoazetidin-2-one |
InChI |
InChI=1S/C7H12Cl2N2OSi/c1-11-5(10-13(2,3)4)7(8,9)6(11)12/h1-4H3 |
Clave InChI |
DFAIBTOUKLVVPI-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=N[Si](C)(C)C)C(C1=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


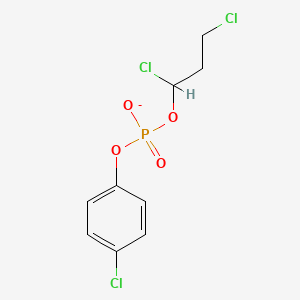

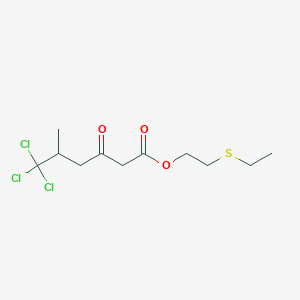
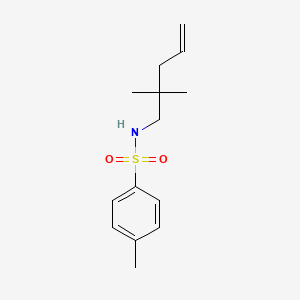
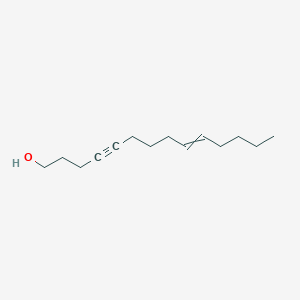


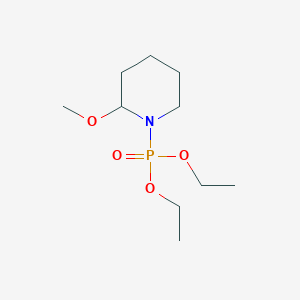
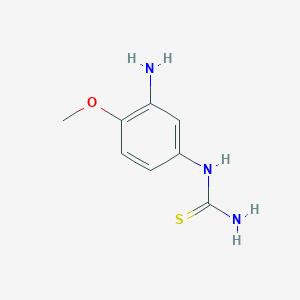


![5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]furan-2,3-dione](/img/structure/B14357703.png)

